4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol
CAS No.:
Cat. No.: VC15668460
Molecular Formula: C18H19BrClN3O
Molecular Weight: 408.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19BrClN3O |
|---|---|
| Molecular Weight | 408.7 g/mol |
| IUPAC Name | 4-bromo-2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
| Standard InChI | InChI=1S/C18H19BrClN3O/c19-16-3-6-18(24)15(11-16)12-21-23-9-7-22(8-10-23)13-14-1-4-17(20)5-2-14/h1-6,11-12,24H,7-10,13H2/b21-12+ |
| Standard InChI Key | HSUWYXXHZGISPD-CIAFOILYSA-N |
| Isomeric SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)O |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)O |
Introduction
Chemical Identity
The compound's systematic IUPAC name is 4-bromo-2-((E)-{[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol. It is characterized by:
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Molecular Formula:
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Molecular Weight: Approximately 393.7 g/mol
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Structure:
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A phenol group () attached to a brominated benzene ring.
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A Schiff base linkage () connecting the aromatic system to a piperazine moiety substituted with a chlorobenzyl group.
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Structural Features
The compound's structure integrates multiple functional groups, which contribute to its potential reactivity and bioactivity:
| Functional Group | Role in Structure |
|---|---|
| Phenol (-OH) | Provides hydrogen bonding capability and contributes to acidity. |
| Bromo (-Br) | Enhances lipophilicity and may influence biological activity. |
| Schiff Base (-CH=N-) | Acts as a reactive center for coordination with metals or biological targets. |
| Piperazine Ring | Increases water solubility and serves as a pharmacophore in drug design. |
| Chlorobenzyl Group | Adds hydrophobicity and potential for π-π interactions with biological molecules. |
Synthesis
The synthesis of this compound likely involves multistep organic reactions, including:
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Formation of the Schiff Base:
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Reaction between 4-bromo-2-hydroxybenzaldehyde and a piperazine derivative containing the chlorobenzyl group.
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This step typically uses mild conditions, such as ethanol as a solvent, with catalytic amounts of acid or base.
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Purification:
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The product is purified using recrystallization or chromatographic techniques.
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Characterization:
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Confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
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Potential Applications
The compound's structure suggests potential applications in various fields:
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Pharmaceuticals:
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The presence of halogenated aromatic rings and piperazine suggests antimicrobial or anticancer activity.
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Schiff bases are known for their metal-chelating properties, which could be useful in enzyme inhibition or drug delivery.
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Coordination Chemistry:
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The Schiff base moiety can coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.
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Biological Studies:
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Compounds with similar structures have been investigated for their ability to interact with DNA or proteins, suggesting roles in drug discovery.
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